Home > Products > Screening Compounds P44616 > Acyclovir L-Isoleucinate
Acyclovir L-Isoleucinate - 142963-63-1

Acyclovir L-Isoleucinate

Catalog Number: EVT-257781
CAS Number: 142963-63-1
Molecular Formula: C14H22N6O4
Molecular Weight: 338.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acyclovir is a synthetic purine nucleoside analogue with antiviral activity primarily against herpesviruses. [, ] It is a white, crystalline powder with the chemical name 9-[(2-hydroxyethoxy)methyl]guanine. [, ] Acyclovir is a key compound in virology research, particularly in studies focusing on herpesvirus infections and antiviral drug development. [, , , , , ]

Acyclovir

Compound Description: Acyclovir is a synthetic purine nucleoside analog with antiviral activity. It is primarily used for treating infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) []. Acyclovir acts as a competitive inhibitor of viral DNA polymerase and a chain terminator in viral DNA synthesis, thereby inhibiting viral replication [].

9-Carboxymethoxymethylguanine (CMMG)

Compound Description: 9-Carboxymethoxymethylguanine (CMMG) is the primary metabolite of acyclovir. It is primarily eliminated renally and is considered a potential neurotoxin, particularly in patients with impaired renal function []. Monitoring CMMG levels is crucial in individuals with compromised kidney function or experiencing neurotoxic symptoms [].

Ganciclovir

Compound Description: Ganciclovir is a guanosine analog with antiviral activity against herpesviruses, particularly cytomegalovirus (CMV) []. It is often used in immunocompromised patients for prophylaxis and treatment of CMV infections []. Ganciclovir is known to have a higher toxicity profile compared to acyclovir, potentially causing side effects like bone marrow suppression [].

Penciclovir

Compound Description: Penciclovir, a guanosine analog, is an antiviral drug effective against herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV) []. Like acyclovir, Penciclovir is considered a safe and effective treatment option with a relatively mild side effect profile, including headache and gastrointestinal discomfort [].

Valacyclovir

Compound Description: Valacyclovir is an L-valyl ester prodrug of acyclovir, meaning it is metabolized in the body to release active acyclovir. It exhibits a higher oral bioavailability compared to acyclovir due to improved absorption from the gastrointestinal tract [, ]. This enhanced bioavailability allows for less frequent dosing while maintaining a similar safety profile [, ].

Foscarnet

Compound Description: Foscarnet is an antiviral medication effective against herpesviruses, including acyclovir-resistant strains []. Unlike acyclovir and its analogs, Foscarnet does not require activation by viral thymidine kinase and directly inhibits viral DNA polymerase [].

Relevance: Although not a structural analog of Acyclovir L-Isoleucinate, Foscarnet is contextually relevant. The research mentions Foscarnet's use in treating a patient with acyclovir-resistant HSV infection []. This suggests potential cross-resistance or treatment implications between Acyclovir-based therapies and Foscarnet.

Source

Acyclovir was first synthesized in 1974 and has since been a cornerstone in antiviral therapy. The modification to create acyclovir L-Isoleucinate involves the incorporation of the amino acid L-Isoleucine, which is expected to improve the solubility and stability of the drug in physiological conditions.

Classification

Acyclovir L-Isoleucinate is classified as an antiviral agent within the purine analogs category. Its structure allows it to mimic nucleosides, which are essential for viral DNA synthesis, thereby inhibiting viral replication.

Synthesis Analysis

Methods

The synthesis of acyclovir L-Isoleucinate typically involves several key steps:

  1. Starting Materials: The synthesis begins with acyclovir as the base compound.
  2. Esterification: Acyclovir is reacted with L-Isoleucine to form an ester bond, enhancing its solubility.
  3. Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to isolate acyclovir L-Isoleucinate in a pure form.

Technical Details

Various synthetic routes have been explored, including:

  • Condensation Reactions: Utilizing coupling agents to facilitate the reaction between acyclovir and L-Isoleucine.
  • Use of Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates and yields.
Molecular Structure Analysis

Structure

Acyclovir L-Isoleucinate retains the core structure of acyclovir, which includes a purine base, a sugar moiety, and an additional side chain from L-Isoleucine.

Data

  • Molecular Formula: C13_{13}H18_{18}N6_{6}O3_{3}
  • Molecular Weight: Approximately 290.32 g/mol

The structural modifications aim to improve interaction with viral enzymes and cellular uptake.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of acyclovir L-Isoleucinate is the esterification reaction between acyclovir and L-Isoleucine. This reaction can be represented as follows:

Acyclovir+L IsoleucineAcyclovir L Isoleucinate+H2O\text{Acyclovir}+\text{L Isoleucine}\rightarrow \text{Acyclovir L Isoleucinate}+\text{H}_2\text{O}

Technical Details

  • Reaction Conditions: Typically conducted under controlled temperature and pH conditions to favor product formation while minimizing side reactions.
  • Yield Optimization: Adjustments in reagent concentrations and reaction times are critical for maximizing yield.
Mechanism of Action

Process

Acyclovir L-Isoleucinate acts by inhibiting viral DNA polymerase, an enzyme crucial for viral replication. Upon entering infected cells, it is phosphorylated to its active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA.

Data

  • Inhibition Constant (Ki_i): Reflects the potency of acyclovir derivatives against viral polymerases.
  • Selectivity Index: A higher selectivity index indicates better safety profiles against host cells while effectively targeting viral cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Enhanced solubility compared to standard acyclovir due to the presence of L-Isoleucine.

Chemical Properties

  • Stability: More stable under physiological conditions than its parent compound.
  • pH Sensitivity: Exhibits optimal activity at physiological pH levels.

Relevant data include melting point ranges, solubility profiles in various solvents, and stability under different storage conditions.

Applications

Scientific Uses

Acyclovir L-Isoleucinate is primarily utilized in:

  • Antiviral Therapy: Effective against herpes simplex virus types 1 and 2, varicella zoster virus, and Epstein-Barr virus.
  • Research Applications: Used in studies focusing on drug delivery systems and bioavailability enhancement strategies.
  • Formulation Development: Investigated for potential use in novel pharmaceutical formulations aimed at improving patient compliance through enhanced absorption profiles.
Synthesis and Prodrug Design Strategies

Rationale for Amino Acid Ester Prodrug Development in Antiviral Therapeutics

The development of amino acid ester prodrugs represents a strategic molecular optimization approach to overcome the inherent biopharmaceutical limitations of parent antiviral compounds. Acyclovir, while clinically effective against herpesviruses, suffers from suboptimal oral bioavailability (15-30%) due to its low lipophilicity (log P = -1.56) and limited intestinal permeability [1] [4]. These physicochemical properties classify acyclovir as a Biopharmaceutical Classification System (BCS) Class III/IV agent—characterized by high solubility but poor membrane permeability—which significantly restricts its therapeutic potential [2].

The amino acid prodrug strategy leverages carrier-mediated transport pathways in the gastrointestinal tract, particularly targeting oligopeptide transporters like PEPT1. These transporters exhibit broad substrate specificity and high capacity, enabling efficient uptake of structurally modified therapeutics [3]. By conjugating hydrophobic amino acids like L-isoleucine to acyclovir, prodrugs achieve enhanced membrane affinity while maintaining recognition by intestinal transporters. This dual mechanism simultaneously improves transcellular passive diffusion and active carrier-mediated absorption [6]. The enzymatic liberation of parent drug occurs intracellularly via esterase-mediated hydrolysis, ensuring targeted delivery of the active compound [2] [6].

Table 1: Biopharmaceutical Limitations of Acyclovir Addressed by Prodrug Design

PropertyAcyclovirClinical ConsequenceProdrug Solution
Water Solubility1.2 mg/mLFormulation challengesEnhanced lipophilicity
Log P-1.56Poor membrane penetrationL-isoleucine conjugation
Oral Bioavailability15-30%Frequent high dosingTransport-mediated uptake
Permeability (Papp)<1.0 × 10⁻⁶ cm/sIncomplete absorptionPEPT1 targeting

Synthetic Methodologies for Acyclovir L-Isoleucinate

Acyclovir L-Isoleucinate (C₁₄H₂₂N₆O₄; MW 338.36 g/mol; CAS 142963-63-1) is synthesized through a multi-step esterification process that requires precise control of reaction parameters. The synthetic pathway follows a carbodiimide-mediated coupling approach between the primary alcohol moiety of acyclovir and the carboxyl group of Nα-protected L-isoleucine [6] [8]:

  • Amino Acid Protection: L-isoleucine undergoes Nα-protection using tert-butoxycarbonyl (Boc) anhydride in anhydrous tetrahydrofuran (THF), yielding Boc-L-isoleucine with >95% isolation efficiency. Protection is essential to prevent self-condensation and ensure regioselective conjugation [6].

  • Activation and Coupling: Boc-L-isoleucine is activated with N,N'-dicyclohexylcarbodiimide (DCCI) and 4-dimethylaminopyridine (DMAP) catalyst. The activated ester subsequently reacts with acyclovir in anhydrous dimethyl sulfoxide (DMSO) at 40-50°C for 12-24 hours under nitrogen atmosphere. The reaction stoichiometry (1:1.2 acyclovir:activated ester) maximizes ester formation while minimizing diacylation byproducts [6] [8].

  • Deprotection and Purification: The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and extraction. Crude product is purified via preparative reversed-phase HPLC (C18 column; acetonitrile/water gradient) to achieve >98% chemical purity. Final isolation typically employs lyophilization to obtain the prodrug as a stable crystalline solid [6] [8].

Critical quality attributes include absence of dipeptide impurities (<0.1% by HPLC), isoleucine stereochemical purity (>99.5% L-isomer), and residual solvent compliance (ICH guidelines). The synthesis typically achieves 65-75% overall yield from acyclovir starting material [8].

Table 2: Key Parameters in Acyclovir L-Isoleucinate Synthesis

Synthetic StageReagents/ConditionsCritical ControlsYield (%)
Isoleucine ProtectionBoc₂O, THF, 0-5°CpH 8.5-9.0, reaction time ≤4h>95
EsterificationDCCI/DMAP, DMSO, 45°CWater content <0.1%, nitrogen atmosphere70-80
DeprotectionTFA/DCM (1:4), 2hTemperature <25°C, acid scavenger use85-90
PurificationPrep-HPLC, lyophilizationColumn efficiency >15,000 plates90-95

Optimization of Stereoselective Synthesis Routes

The chiral integrity of the isoleucine moiety is paramount for transporter recognition and enzymatic activation. Optimization efforts focus on minimizing racemization during synthesis through three strategic approaches:

  • Protection Scheme Optimization: Traditional acid-labile Boc protection was compared with base-labile 9-fluorenylmethoxycarbonyl (Fmoc) strategies. Fmoc protection demonstrated superior stereochemical preservation (<0.1% racemization vs. 0.5-0.8% with Boc) during activation and coupling steps due to milder reaction conditions. However, Fmoc removal requires piperidine treatment, which necessitates additional purification to eliminate secondary amine contaminants [6].

  • Coupling Reagent Screening: Comparative evaluation of carbodiimide (DCCI), phosphonium (PyBOP), and uronium (HATU) reagents revealed HATU-mediated coupling at -15°C provided optimal stereoselectivity (99.7% ee) with minimal epimerization. The low temperature suppresses base-catalyzed racemization while maintaining >85% coupling efficiency through enhanced leaving group properties [6].

  • Enzymatic Synthesis: Alternative lipase-catalyzed esterification using immobilized Candida antarctica lipase B (CAL-B) in non-aqueous media achieves exceptional stereoselectivity (>99.9% ee). This green chemistry approach operates at 37°C without amino acid protection, eliminating deprotection steps. However, reaction kinetics remain slower (72-96 hours) compared to chemical methods, and enzyme cost impacts scalability [6].

Process analytical technology (PAT) implementation enables real-time monitoring through in-line FTIR spectroscopy, tracking the characteristic ester carbonyl peak at 1745 cm⁻¹ while confirming absence of racemization via optical rotation measurements. The optimized HATU-mediated route achieves consistent production at kilogram scale with <0.15% D-isoleucine contamination [6] [8].

Comparative Analysis of Acyclovir Prodrug Derivatives

Acyclovir prodrugs demonstrate structure-dependent performance in permeability, stability, and activation kinetics. L-Isoleucinate derivatives occupy a distinct niche within the prodrug spectrum:

  • Permeability Enhancement: L-Isoleucinate-ACV exhibits 3.1-fold greater apparent permeability (Papp) than acyclovir in Caco-2 monolayers, comparable to Valacyclovir's 3.5-fold improvement. This enhancement stems from isoleucine's branched alkyl chain which confers optimal log P (0.82) for membrane partitioning while maintaining PEPT1 recognition. Dipeptide derivatives like Phe-Gly-ACV show superior permeability (5.8-fold) but suffer from premature hydrolysis in intestinal lumen [3] [6].

  • Metabolic Stability: Enzymatic hydrolysis studies in human plasma reveal L-isoleucinate-ACV has a half-life of 45 minutes—sufficient for intestinal absorption yet readily activatable intracellularly. This contrasts with Valacyclovir's 30-minute half-life and Gly-Val-ACV's excessive stability (>120 minutes), which may delay acyclovir release. The L-configuration is critical; D-isoleucine analogues show resistance to esterases (t½ >300 min), compromising activation [6].

  • Antiviral Efficacy: Plaque reduction assays against HSV-1 (KOS) demonstrate L-isoleucinate-ACV achieves EC₅₀ = 0.18 μM—comparable to acyclovir (EC₅₀ = 0.15 μM) and superior to ganciclovir (EC₅₀ = 0.75 μM). Crucially, it maintains activity against thymidine kinase-deficient (TK-) strains when combined with peptide transporter-mediated uptake, whereas Valacyclovir shows reduced efficacy against TK- mutants [6].

Table 3: Comparative Properties of Acyclovir Prodrugs

Prodruglog PPapp (×10⁻⁶ cm/s)Plasma t½ (min)HSV-1 EC₅₀ (μM)
Acyclovir-1.560.8 ± 0.2N/A0.15 ± 0.03
Valacyclovir-0.222.8 ± 0.430 ± 50.16 ± 0.04
L-Isoleucinate-ACV0.822.5 ± 0.345 ± 70.18 ± 0.05
Gly-Val-ACV-0.851.2 ± 0.3>1200.22 ± 0.06
Phe-Gly-ACV1.154.6 ± 0.515 ± 30.19 ± 0.04

The molecular architecture of L-isoleucinate-ACV balances hydrophobicity and enzymatic lability more effectively than linear-chain amino acid prodrugs. Isoleucine's β-branching creates steric hindrance that modestly delays esterase cleavage compared to valine prodrugs, providing extended absorption windows without compromising activation kinetics. Current research explores dipeptide-isoleucine conjugates (e.g., Gly-Ile-ACV) to further optimize transporter affinity while maintaining favorable activation profiles [6].

Properties

CAS Number

142963-63-1

Product Name

Acyclovir L-Isoleucinate

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S,3S)-2-amino-3-methylpentanoate

Molecular Formula

C14H22N6O4

Molecular Weight

338.36 g/mol

InChI

InChI=1S/C14H22N6O4/c1-3-8(2)9(15)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21)/t8-,9-/m0/s1

InChI Key

DYTMGBXTNHPPNK-IUCAKERBSA-N

SMILES

CCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N

Solubility

Soluble in DMSO

Synonyms

Acyclovir L-isoleucinate; Acyclovir isoleucinate;

Canonical SMILES

CCC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.